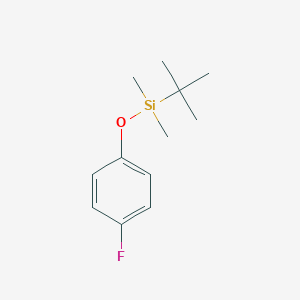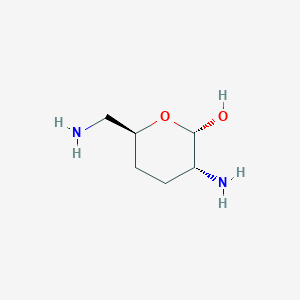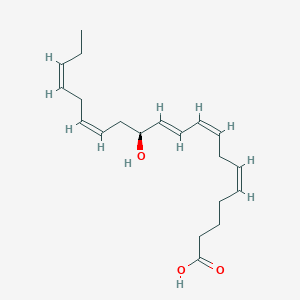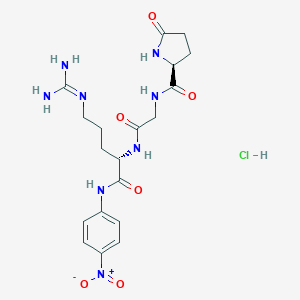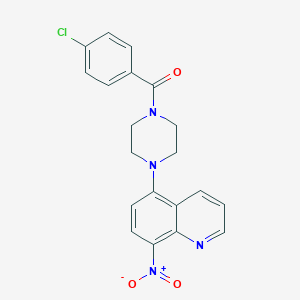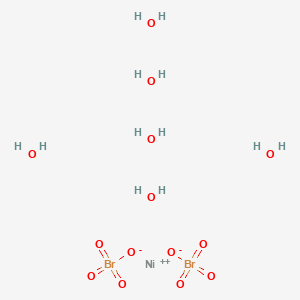
Nickel(II) perbromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) perbromate, with the chemical formula Ni(BrO₄)₂·6H₂O, is a nickel salt of perbromic acid. It is a crystalline compound that is typically found in its hexahydrate form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(II) perbromate can be synthesized through the slow evaporation of a slightly acidic solution containing nickel ions and perbromate ions at room temperature. This process yields monoclinic nickel sulfate hexahydrate as the first crystalline nickel salt, which upon further evaporation, crystallizes into this compound hexahydrate .
Industrial Production Methods: Industrial production of perbromates, including this compound, often involves the electrochemical oxidation of bromate solutions using conductive-diamond electrodes. This method is efficient and can produce significant amounts of perbromates .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(II) perbromate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of the perbromate ion.
Reduction: It can be reduced to lower oxidation states of nickel.
Substitution: It can participate in substitution reactions where the perbromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Reactions typically involve strong oxidizing agents and acidic conditions.
Reduction: Reducing agents such as hydrogen gas or metals in acidic solutions are commonly used.
Substitution: Various anions like chloride or sulfate can be used under appropriate conditions.
Major Products:
Oxidation: Products include higher oxidation state compounds of nickel.
Reduction: Nickel(II) compounds are reduced to nickel(I) or elemental nickel.
Substitution: Products include nickel salts with different anions.
Applications De Recherche Scientifique
Nickel(II) perbromate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It can be used in studies involving nickel’s biological effects and interactions.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of catalysts and other industrial chemicals
Mécanisme D'action
Nickel(II) perbromate can be compared with other nickel salts such as:
- Nickel perchlorate
- Nickel periodate
- Nickel bromate
Uniqueness: this compound is unique due to the presence of the perbromate ion, which is a strong oxidizing agent. This property distinguishes it from other nickel salts, making it particularly useful in specific chemical reactions and industrial applications .
Comparaison Avec Des Composés Similaires
- Nickel perchlorate: Ni(ClO₄)₂
- Nickel periodate: Ni(IO₄)₂
- Nickel bromate: Ni(BrO₃)₂
These compounds share similar properties but differ in their oxidizing strengths and specific applications.
Propriétés
IUPAC Name |
nickel(2+);diperbromate;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXBXSBXTQXRJH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Br(=O)(=O)=O.[O-]Br(=O)(=O)=O.[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H12NiO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922424 |
Source


|
| Record name | Nickel(2+) perbromate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117454-32-7 |
Source


|
| Record name | Nickel(II) perbromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117454327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) perbromate--water (1/2/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
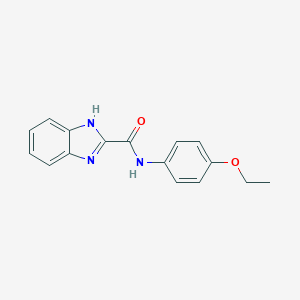
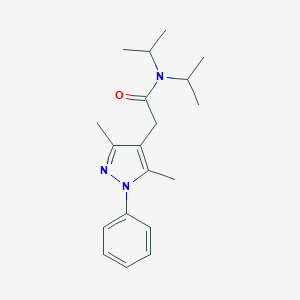

![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)
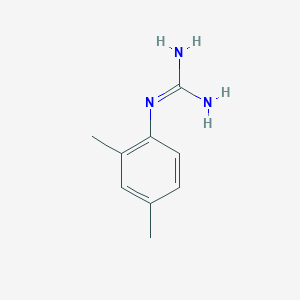
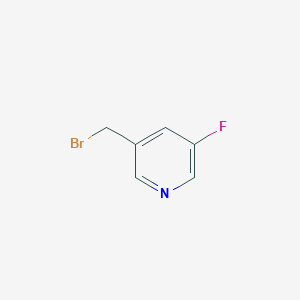
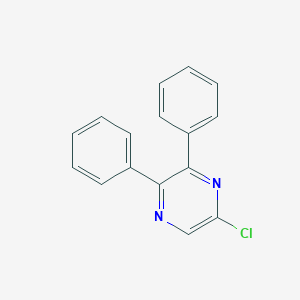
![6-Bromoimidazo[1,2-a]pyridine](/img/structure/B40293.png)
![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)
